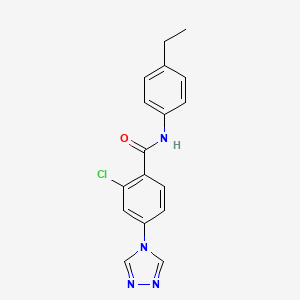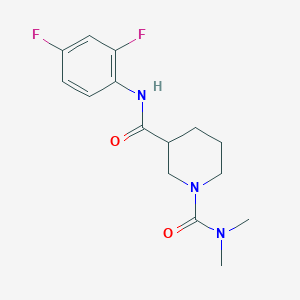
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as BDF-6109, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine exerts its pharmacological effects by inhibiting the PDE10A enzyme, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to the modulation of various intracellular signaling pathways that are involved in the regulation of neuronal function and behavior.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced dopamine release, and improved cognitive function in animal models. It has also been found to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its selectivity towards the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of Huntington's disease, which is a neurodegenerative disorder characterized by the loss of striatal neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease. Another potential application of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of schizophrenia, which is a complex neuropsychiatric disorder characterized by positive and negative symptoms. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been found to have antipsychotic effects in animal models of schizophrenia. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in human clinical trials.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a novel compound that has shown promising results in various scientific research applications. It has been found to be a potent and selective inhibitor of the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. Further research is needed to determine the full potential of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in the treatment of various neuropsychiatric disorders.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves several steps, including the reaction of 2-aminopyrimidine with 3,3,3-trifluoropropylamine and subsequent reaction with 1,3-benzodioxole-5-carboxaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. PDE10A inhibition has been implicated in the treatment of various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)5-3-11-4-6-19-14(21-11)20-8-10-1-2-12-13(7-10)23-9-22-12/h1-2,4,6-7H,3,5,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQPTKNFDMQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)
![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(9H-purin-6-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5303438.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![3-{2-[isopropyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303451.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)